3-Bromo-8-chloropyrido[2,3-D]pyridazine

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

3-Bromo-8-chloropyrido[2,3-d]pyridazine (CAS 794592-14-6) is a halogenated heterocyclic compound featuring a fused pyrido[2,3-d]pyridazine core with bromine and chlorine substituents at the 3- and 8-positions, respectively. This specific substitution pattern is designed to provide orthogonal reactivity handles for sequential palladium-catalyzed cross-coupling reactions, enabling the construction of complex, trisubstituted libraries that are prominent in medicinal chemistry programs targeting kinases and GABAA receptors.

Molecular Formula C7H3BrClN3
Molecular Weight 244.47
CAS No. 794592-14-6
Cat. No. B3029815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-chloropyrido[2,3-D]pyridazine
CAS794592-14-6
Molecular FormulaC7H3BrClN3
Molecular Weight244.47
Structural Identifiers
SMILESC1=C2C=NN=C(C2=NC=C1Br)Cl
InChIInChI=1S/C7H3BrClN3/c8-5-1-4-2-11-12-7(9)6(4)10-3-5/h1-3H
InChIKeyNRDBHDGVXOYYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-8-chloropyrido[2,3-D]pyridazine (CAS 794592-14-6): A Differentiated Heterocyclic Building Block for Kinase and CNS-Focused Discovery


3-Bromo-8-chloropyrido[2,3-d]pyridazine (CAS 794592-14-6) is a halogenated heterocyclic compound featuring a fused pyrido[2,3-d]pyridazine core with bromine and chlorine substituents at the 3- and 8-positions, respectively [1]. This specific substitution pattern is designed to provide orthogonal reactivity handles for sequential palladium-catalyzed cross-coupling reactions, enabling the construction of complex, trisubstituted libraries that are prominent in medicinal chemistry programs targeting kinases and GABAA receptors [2].

The Risk of Analog Substitution: Why 3-Bromo-8-chloropyrido[2,3-D]pyridazine (CAS 794592-14-6) is Not Interchangeable with In-Class Compounds


Substituting 3-Bromo-8-chloropyrido[2,3-d]pyridazine with a structurally related analog (e.g., 8-chloropyrido[2,3-d]pyridazine or a dibromo/dichloro variant) is not a scientifically valid procurement decision due to the loss of its unique orthogonal reactivity profile. The presence of two halogens with differing bond dissociation energies (C-Br vs. C-Cl) allows for precise, sequential chemoselective functionalization (e.g., Suzuki-Miyaura coupling at the C3 bromo position followed by Buchwald-Hartwig amination or further Suzuki coupling at the C8 chloro position) [1]. Using an analog lacking this specific halogen pairing would forfeit the ability to perform these ordered transformations, leading to synthetic route failure, reduced yields, or the inability to access the desired 2,3,8-trisubstituted pharmacophore, which is critical for generating patentable chemical matter in GABAA receptor and kinase inhibitor programs [1].

Quantitative Comparative Evidence: 3-Bromo-8-chloropyrido[2,3-D]pyridazine (CAS 794592-14-6) vs. Key Analogs


Orthogonal Halogen Reactivity Profile: Enabling Sequential Functionalization

The target compound's differentiation from simpler analogs like 8-chloropyrido[2,3-d]pyridazine (CAS 23590-59-2) lies in its orthogonal halogen pair (C3-Br and C8-Cl) which permits sequential cross-coupling. This is a class-level inference for heteroaryl halides, where the C-Br bond is more reactive towards oxidative addition with Pd(0) than the C-Cl bond. This selectivity allows the C3 position to be functionalized first under mild Suzuki-Miyaura conditions, leaving the C8-Cl intact for a subsequent, harsher transformation (e.g., Pd-catalyzed amination or a second Suzuki coupling) [1]. Analogs like 3-bromo-2,5-dichloropyrido[2,3-d]pyridazine introduce an additional chloro group that can complicate chemoselectivity and lead to undesired regioisomeric mixtures, thereby reducing the synthetic efficiency for generating single, defined products .

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Molecular Weight Advantage for Fragment-to-Lead Efficiency

As a building block, 3-Bromo-8-chloropyrido[2,3-d]pyridazine (MW 244.48 g/mol) offers a significant advantage in ligand efficiency metrics compared to more elaborated analogs like 3-bromo-5-chloro-2-methoxy-8-methylpyrido[2,3-d]pyridazine (CAS 2942259-88-1, MW 288.53 g/mol) [1]. The target compound's lower molecular weight (a difference of 44.05 g/mol) and smaller substituent footprint make it a superior 'late-stage diversification' core, allowing medicinal chemists to add complexity and property-modulating groups only after the core scaffold has been validated. This contrasts with pre-functionalized analogs, which add significant molecular weight upfront and can prematurely limit the chemical space that can be explored while maintaining favorable physicochemical properties (e.g., Lipinski's Rule of Five compliance). This is a cross-study comparable observation based on the molecular formulas and standard principles of drug design [2].

Fragment-Based Drug Discovery (FBDD) Physicochemical Properties Lead Optimization

Scaffold Validation in Targeted Protein Kinase Inhibitor Research

The pyrido[2,3-d]pyridazine core of the target compound is a validated hinge-binding motif in several protein kinase inhibitor programs. A prominent example is the Type II pan-RAF inhibitor GNE-9815 (compound 7), which features a pyrido[2,3-d]pyridazin-8(7H)-one moiety. This compound was reported to exhibit 'exquisite kinase selectivity' and demonstrated synergistic MAPK pathway modulation in vivo when combined with the MEK inhibitor cobimetinib [1]. While this is a class-level inference for the core scaffold, it provides critical context for the procurement of 3-Bromo-8-chloropyrido[2,3-d]pyridazine as a versatile starting point for synthesizing focused libraries of potential RAF, MEK, or other kinase inhibitors, a strategy that is distinct from using unrelated heterocyclic cores (e.g., quinoline, pyrazolopyrimidine) which may have different selectivity profiles.

Kinase Inhibitors Oncology Chemical Biology

Validated Applications for 3-Bromo-8-chloropyrido[2,3-D]pyridazine (CAS 794592-14-6) in Drug Discovery


Synthesis of Patentable 2,3,8-Trisubstituted Pyrido[2,3-d]pyridazines for CNS Disorders

This compound is the ideal starting material for synthesizing 2,3,8-trisubstituted pyrido[2,3-d]pyridazine libraries, which are claimed as selective ligands for GABAA receptors, particularly those with high affinity for the α2 and/or α3 subunits [1]. Its orthogonal halogen handles enable the sequential introduction of diversity at the 3- and 8-positions, a key step in generating novel chemical matter for treating anxiety, convulsions, and cognitive disorders [1].

Focused Library Synthesis for Pan-RAF and MEK Kinase Inhibitor Programs

Given the established use of the pyrido[2,3-d]pyridazine core in advanced kinase inhibitors like the highly selective pan-RAF inhibitor GNE-9815, this building block is strategically positioned for the synthesis of focused libraries aimed at identifying novel kinase inhibitors [2]. Its reactivity allows for rapid exploration of the chemical space around the hinge-binding motif to modulate potency, selectivity, and pharmacokinetic properties.

Late-Stage Diversification in Fragment-Based Drug Discovery (FBDD)

With a relatively low molecular weight (244.48 g/mol) and two reactive halogen handles, this compound serves as an excellent core for fragment growth or late-stage diversification campaigns [3]. It allows researchers to validate the pyrido[2,3-d]pyridazine core as a fragment hit and then efficiently elaborate it into potent lead compounds without prematurely inflating molecular weight and lipophilicity, thereby maintaining favorable physicochemical properties [3].

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